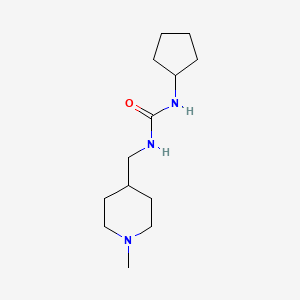

1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

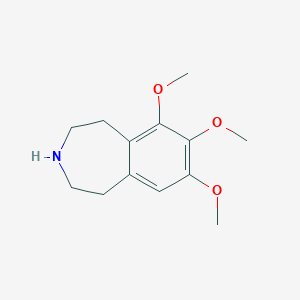

“1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea” is a compound with a molecular weight of 171.24 . It has a five-membered cyclopentyl ring and a piperidine ring, which is a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecule contains a total of 43 bonds, including 18 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond. It also features a five-membered ring (cyclopentyl), a six-membered ring (piperidine), a urea derivative, and a secondary amine .Chemical Reactions Analysis

While specific chemical reactions involving “1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea” are not available, similar compounds have been studied for their potential as 5-HT6 receptor antagonists .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Inhibition of Soluble Epoxide Hydrolase

- Study Context: Research on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase (sEH) has been conducted. These inhibitors, structurally related to 1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea, have shown substantial improvements in pharmacokinetic parameters and potency in reducing inflammatory pain when compared to their adamantane analogues (Rose et al., 2010).

Conformational Studies of Pyrid-2-yl Ureas

- Research Focus: Investigations into the conformational isomers of pyrid-2-yl ureas and their binding properties with cytosine have been carried out. This research provides insights into the structural behavior of similar compounds, including 1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea (Chien et al., 2004).

Acetylcholinesterase Inhibition

- Study Implications: A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which includes structures similar to 1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea, have been synthesized and evaluated for their antiacetylcholinesterase activity. This highlights the potential of such compounds in neurological research (Vidaluc et al., 1995).

Crystal Structure Analysis

- Relevance to Material Science: The crystal structure of pencycuron, a compound structurally related to 1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea, has been elucidated, providing valuable information for material science and pharmaceutical formulation (Kang et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea is the 5-HT6 receptor (5-HT6R) . The 5-HT6R belongs to the serotonin superfamily and is exclusively located in regions of the brain associated with learning and memory .

Mode of Action

1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea acts as a potent and selective antagonist at the 5-HT6R . It binds to the receptor, blocking its activation and thereby inhibiting the receptor’s function .

Biochemical Pathways

The antagonism of the 5-HT6R by 1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea leads to an increase in the levels of glutamate and acetylcholine in the brain . These neurotransmitters are associated with learning and memory .

Pharmacokinetics

The compound shows a good pharmacokinetic profile . .

Result of Action

The result of the action of 1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea is an improvement in cognitive function . By increasing the levels of glutamate and acetylcholine in the brain, it enhances learning and memory .

Eigenschaften

IUPAC Name |

1-cyclopentyl-3-[(1-methylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O/c1-16-8-6-11(7-9-16)10-14-13(17)15-12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMVUJOHMZLXQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate](/img/structure/B2930844.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2930849.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2930851.png)

![4-(2-chloro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2930857.png)

![3-methyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2930862.png)